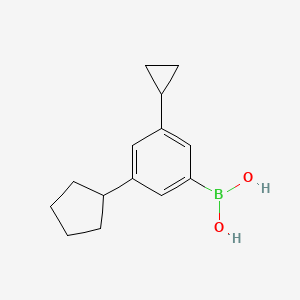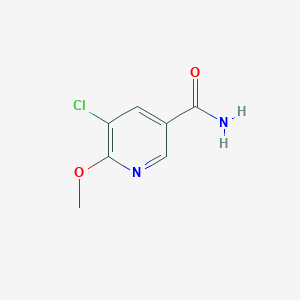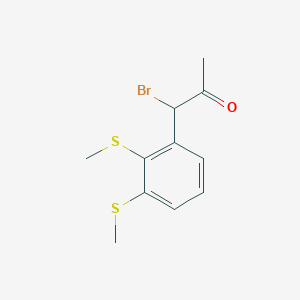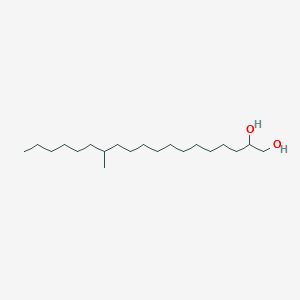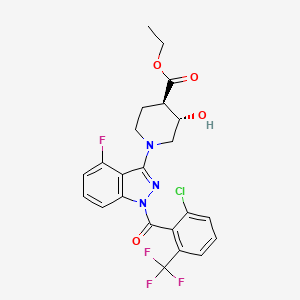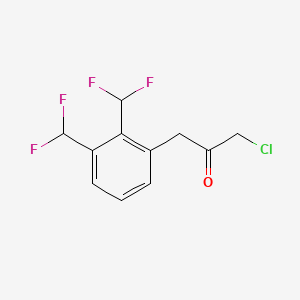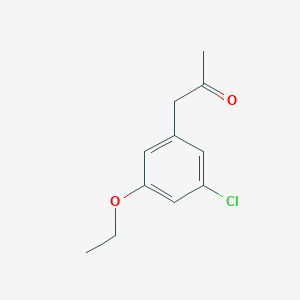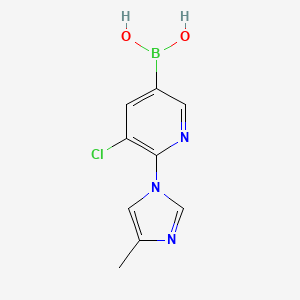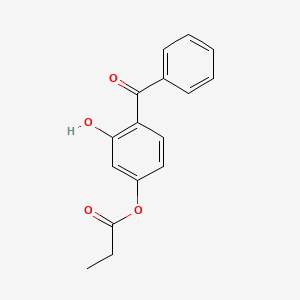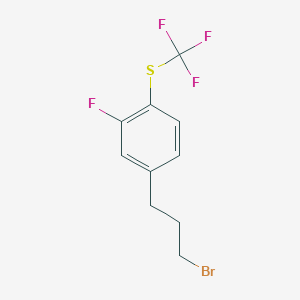![molecular formula C7H5BF2O3 B14071337 4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14071337.png)
4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol is a chemical compound known for its unique structure and properties. It belongs to the class of benzoxaboroles, which are characterized by a boron atom integrated into a benzene ring fused with an oxaborole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the reaction of fluorinated benzene derivatives with boronic acids or boronates. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the boron-containing moiety into the fluorinated benzene ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or toluene, and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing moiety into different functional groups.
Substitution: Halogen substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
4,5-Difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing antifungal, antibacterial, and antiviral agents.
Materials Science: The compound is explored for its potential in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits enzymes like leucyl-tRNA synthetase, which is essential for protein synthesis in fungi. This inhibition leads to the disruption of fungal cell growth and replication . The compound forms a stable adduct with the enzyme, blocking its activity and preventing the synthesis of essential proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Used in organic electronics.
Uniqueness
4,5-Difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its dual fluorine substitution, which enhances its chemical stability and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C7H5BF2O3 |
|---|---|
Molekulargewicht |
185.92 g/mol |
IUPAC-Name |
4,5-difluoro-1-hydroxy-3H-2,1-benzoxaborol-6-ol |
InChI |
InChI=1S/C7H5BF2O3/c9-6-3-2-13-8(12)4(3)1-5(11)7(6)10/h1,11-12H,2H2 |
InChI-Schlüssel |
ASAQVOXEIUGKKD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=CC(=C(C(=C2CO1)F)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


